N-(4-ethoxyphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide
Description
N-(4-ethoxyphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a triazoloquinazolinone-acetamide hybrid compound characterized by a fused triazolo[4,3-c]quinazolinone core linked to an acetamide group bearing a 4-ethoxyphenyl substituent. This structural framework is associated with diverse pharmacological activities, including anti-inflammatory, anticancer, and anti-infective properties, as observed in related triazole- and quinazolinone-based derivatives .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-3-28-15-9-7-14(8-10-15)22-17(26)11-25-20(27)24-12-21-18-13(2)5-4-6-16(18)19(24)23-25/h4-10,12H,3,11H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOWTYMRNUSUHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C=CC=C4C3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-ethoxyphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the triazoloquinazoline core, which is achieved through the cyclization of appropriate precursors. The key steps include:
Formation of the triazoloquinazoline core: This involves the reaction of anthranilic acid derivatives with hydrazine derivatives to form the triazole ring, followed by cyclization to form the quinazoline ring
Substitution reactions: The ethoxyphenyl and acetamide groups are introduced through nucleophilic substitution reactions, often using ethoxyphenyl halides and acetamide derivatives.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
N-(4-ethoxyphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(4-ethoxyphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide involves its interaction with various molecular targets. It is known to intercalate into DNA, disrupting the replication process and leading to cell death . Additionally, it inhibits key enzymes involved in cell proliferation, such as topoisomerases and kinases . These interactions result in the compound’s antimicrobial, antitubercular, and anticancer activities.
Comparison with Similar Compounds
Table 1: Substituent Comparison
Table 3: Activity Comparison
Pharmacokinetic Considerations
- Lipophilicity: The ethoxy group may increase logP compared to morpholino () or hydrophilic amino groups (), affecting blood-brain barrier penetration .
- Metabolic Stability : Trifluoromethyl groups () resist oxidation better than ethoxy, suggesting the target compound may require prodrug strategies .
Biological Activity
N-(4-ethoxyphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a synthetic compound that belongs to the class of triazoloquinazoline derivatives. This article explores its biological activity by reviewing relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula and properties:
| Property | Details |
|---|---|
| Molecular Formula | C20H19N5O3 |
| Molecular Weight | 365.40 g/mol |
| IUPAC Name | N-(4-ethoxyphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide |
The biological activity of N-(4-ethoxyphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The triazole moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
- Receptor Binding : Similar compounds have shown affinity for various receptors involved in cellular signaling pathways.
- Antimicrobial Activity : Compounds with triazole structures have demonstrated antimicrobial properties against a range of pathogens.
Antimicrobial Properties
Research indicates that triazoloquinazoline derivatives exhibit significant antimicrobial activity. For instance:
- In Vitro Studies : N-(4-ethoxyphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide has been evaluated against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations.
Antitumor Activity
Some studies suggest potential antitumor effects:
- Cell Line Studies : The compound was tested on various cancer cell lines (e.g., MCF-7 breast cancer cells), resulting in reduced cell viability and induced apoptosis.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties:
- Cytokine Inhibition : Inflammatory cytokines such as TNF-alpha and IL-6 were downregulated in treated cell cultures.
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds in clinical settings:
-
Study on Antimicrobial Efficacy :
- A study published in the Journal of Medicinal Chemistry reported that triazoloquinazoline derivatives showed a broad spectrum of activity against Gram-positive and Gram-negative bacteria.
-
Antitumor Activity Research :
- Research conducted on the effects of similar compounds indicated a promising avenue for developing novel anticancer agents targeting specific tumor types.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating therapeutic potential:
- Absorption : The presence of the ethoxy group may enhance solubility and absorption in biological systems.
- Metabolism : Cytochrome P450 enzymes are likely involved in the metabolism of this compound.
- Excretion : Renal excretion is expected due to the polar nature of the molecule.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
